molecular formula C22H29FN6O2 B2968841 7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-68-3

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2968841
CAS No.: 851937-68-3
M. Wt: 428.512
InChI Key: MDAWBJRDTCDYMC-UHFFFAOYSA-N
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Description

7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known as FPMINT , is a novel compound that has been investigated for its inhibitory effects on equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, FPMINT exhibits greater selectivity for ENT2 compared to ENT1 .


Molecular Structure Analysis

The crystal structure of t-butyl 7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]-3,7-dihydro-3-methyl-1H-purine-2,6-dione has been determined. It belongs to the monoclinic space group C2/c, with specific unit cell parameters. The compound exhibits a unique arrangement of atoms, which may influence its biological activity .


Chemical Reactions Analysis

FPMINT analogues were screened to study their structure-activity relationship. Notably, the replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects on both ENT1 and ENT2. The addition of a methyl group to the meta position or an ethyl/oxymethyl group to the para position of the benzene moiety restored inhibitory activity on both transporters. A halogen substitute next to the piperazine ring was essential for inhibitory effects. Compound 3c emerged as the most potent inhibitor, acting irreversibly and non-competitively .

Mechanism of Action

FPMINT selectively inhibits ENT2, impacting nucleoside transport. Its binding site in ENT1 differs from conventional inhibitors. The compound reduces the maximum velocity of uridine uptake without affecting Km, demonstrating irreversible and non-competitive inhibition .

Properties

IUPAC Name

7-butyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O2/c1-4-5-10-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-11-13-28(14-12-27)17-8-6-16(23)7-9-17/h6-9H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWBJRDTCDYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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